2-methyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
CAS No.: 1058496-62-0
Cat. No.: VC11922876
Molecular Formula: C13H19N7O
Molecular Weight: 289.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058496-62-0 |
|---|---|
| Molecular Formula | C13H19N7O |
| Molecular Weight | 289.34 g/mol |
| IUPAC Name | 2-methyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H19N7O/c1-9(2)13(21)20-6-4-19(5-7-20)12-10-11(14-8-15-12)18(3)17-16-10/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | MZQCSABZJSVBDD-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C |
| Canonical SMILES | CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s structure integrates three key components:
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Triazolo[4,5-d]pyrimidine: A fused bicyclic system comprising a triazole and pyrimidine ring. The triazole moiety (positions 1-3) is methyl-substituted at position 3, while the pyrimidine ring (positions 4-5, 7-8) facilitates piperazine attachment at position 7 .
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Piperazine linker: A six-membered diamine ring connected to the triazolopyrimidine core, enhancing solubility and enabling interactions with biological targets .
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Propan-1-one group: A ketone-functionalized propane chain with a methyl branch at position 2, contributing to stereochemical complexity and metabolic stability .
Molecular and Physicochemical Data
Key properties include:
The presence of nitrogen-rich heterocycles and a ketone group suggests moderate polarity, with predicted logP values indicating balanced lipophilicity for membrane permeability .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step organic reactions, typically including:
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Triazolopyrimidine Core Formation: Cyclocondensation of 4,5-diaminopyrimidine derivatives with nitrous acid or diazotization agents to construct the triazole ring .
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 7 of the triazolopyrimidine using piperazine under basic conditions .
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Propanone Functionalization: Acylation of the piperazine nitrogen with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) .
Reaction Optimization
Critical parameters influencing yield and purity include:
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Temperature: SNAr reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO).
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Catalysts: Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .
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Purification: Chromatographic techniques (e.g., HPLC) are essential due to the compound’s structural complexity .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro assays on analogous triazolopyrimidines reveal:
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IC₅₀ values in the nanomolar range against cancer cell lines (e.g., PC3 prostate cancer cells) .
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Apoptosis induction via ROS generation and suppression of pro-survival pathways (e.g., EGFR signaling) .
Pharmacological Profile
Absorption and Distribution
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Lipophilicity: The logP (~2.5) predicts moderate blood-brain barrier permeability, suitable for CNS-targeted therapies .
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Solubility: Piperazine enhances aqueous solubility at physiological pH, favoring oral bioavailability.
Metabolism and Excretion
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Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with possible N-demethylation and ketone reduction .
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Excretion: Renal elimination of hydrophilic metabolites, as suggested by structural analogs.
Comparative Analysis with Structural Analogs
The distinct combination of methyl groups and piperazine in 2-methyl-1-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one may enhance target selectivity compared to analogs .
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